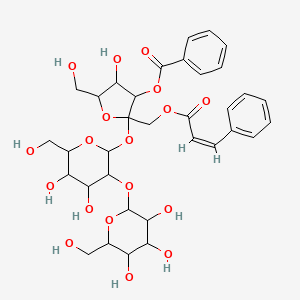
2'-cinnamoyl-3'-benzoyl-(2-O-alpha-glucosyl)-Sucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is a complex organic compound that belongs to the class of glycosylated sucrose derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose typically involves multi-step organic reactions. The process may start with the protection of sucrose hydroxyl groups, followed by selective glycosylation at the 2-O position with an alpha-glucosyl donor. Subsequent steps include the introduction of cinnamoyl and benzoyl groups through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pH controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a model compound for studying glycosylation reactions and the effects of esterification on molecular properties.
Biology: Its glycosylated structure may influence biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure may offer therapeutic potential, such as anti-inflammatory or antioxidant properties.
Industry: It may be used in the development of novel materials or as a precursor for more complex chemical entities.
Mécanisme D'action
The mechanism by which 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose exerts its effects involves interactions with specific molecular targets and pathways. For instance, its glycosylated structure may enhance solubility and bioavailability, allowing it to interact with enzymes or receptors more effectively. The cinnamoyl and benzoyl groups may contribute to its biological activity by modulating oxidative stress or inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-cinnamoyl-3’-benzoyl-Sucrose: Lacks the glycosylation at the 2-O position, which may affect its solubility and biological activity.
3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the cinnamoyl group, potentially altering its chemical and biological properties.
2’-cinnamoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the benzoyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is unique due to the presence of both cinnamoyl and benzoyl groups along with the glycosylation at the 2-O position
Propriétés
Formule moléculaire |
C34H42O18 |
|---|---|
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2/b12-11- |
Clé InChI |
DROBWYUEFJGJMJ-QXMHVHEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)

![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)

![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)



![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)

